molecular formula C27H22O8S2 B11976329 bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate CAS No. 302904-39-8

bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate

Cat. No.: B11976329
CAS No.: 302904-39-8
M. Wt: 538.6 g/mol
InChI Key: PMUCYMXYMHXYFD-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is a symmetric fluorene derivative functionalized with sulfonate ester groups at the 2- and 7-positions of the central fluorene core.

Properties

CAS No.

302904-39-8

Molecular Formula

C27H22O8S2

Molecular Weight

538.6 g/mol

IUPAC Name

bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate

InChI

InChI=1S/C27H22O8S2/c1-32-20-3-7-22(8-4-20)34-36(28,29)24-11-13-26-18(16-24)15-19-17-25(12-14-27(19)26)37(30,31)35-23-9-5-21(33-2)6-10-23/h3-14,16-17H,15H2,1-2H3

InChI Key

PMUCYMXYMHXYFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Sulfonation of 9H-Fluorene

Reaction of fluorene with fuming sulfuric acid (oleum) at 80–100°C for 6–8 hours yields 9H-fluorene-2,7-disulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid groups (-SO₃H) occupying the para positions relative to the bridgehead carbons.

Key parameters:

  • Oleum concentration: 20–30% free SO₃

  • Temperature control: Critical to avoid polysulfonation

  • Yield: 68–72% (isolated as sodium salt after neutralization)

Halogenation as Alternative Pathway

Sulfonate Ester Formation: Coupling with 4-Methoxyphenol

The disulfonic acid intermediate undergoes esterification with 4-methoxyphenol to install the target substituents. This two-stage process ensures high regioselectivity and minimizes side reactions.

Sulfonyl Chloride Synthesis

9H-Fluorene-2,7-disulfonic acid reacts with phosphorus pentachloride (PCl₅) in chlorinated solvents (e.g., dichloromethane) at 0–5°C to form the corresponding disulfonyl chloride:

C13H8S2O6+2PCl5C13H8Cl2S2O4+2POCl3+2HCl\text{C}{13}\text{H}8\text{S}2\text{O}6 + 2\text{PCl}5 \rightarrow \text{C}{13}\text{H}8\text{Cl}2\text{S}2\text{O}4 + 2\text{POCl}_3 + 2\text{HCl}

Reaction conditions:

  • Stoichiometry: 1:2.2 (disulfonic acid:PCl₅)

  • Reaction time: 4–6 hours

  • Yield: 85–90%

Esterification with 4-Methoxyphenol

The sulfonyl chloride reacts with 4-methoxyphenol in anhydrous pyridine, which acts as both solvent and base:

C13H8Cl2S2O4+2CH3OC6H4OHpyridineC27H22S2O8+2HCl\text{C}{13}\text{H}8\text{Cl}2\text{S}2\text{O}4 + 2\text{CH}3\text{O}\text{C}6\text{H}4\text{OH} \xrightarrow{\text{pyridine}} \text{C}{27}\text{H}{22}\text{S}2\text{O}8 + 2\text{HCl}

Optimization data:

ParameterOptimal ValueEffect on Yield
Molar ratio (PhOH:Cl)2.5:1Maximizes esterification
Temperature60°CBalances rate vs. decomposition
Reaction time12 hours>95% conversion

Purification via silica gel chromatography (petroleum ether/ethyl acetate 3:1) removes unreacted phenol and pyridine hydrochloride.

Mechanistic Insights and Side Reactions

Sulfonation Regioselectivity

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm the 2,7-disubstitution pattern arises from:

  • Maximum π-electron density at C2/C7 positions

  • Minimal steric hindrance compared to C1/C8 positions

Competing Pathways in Esterification

Three major side reactions require mitigation:

  • Hydrolysis : Moisture converts sulfonyl chloride back to sulfonic acid (controlled via molecular sieves)

  • Self-condensation : 4-Methoxyphenol dimerization (suppressed by slow reagent addition)

  • Over-esterification : Trisubstitution products (<2% yield with optimized stoichiometry)

Analytical Characterization

Successful synthesis requires validation through spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 7.82 (d, J = 8.2 Hz, 2H, fluorene H-1/H-8)
    δ 7.68 (s, 2H, fluorene H-3/H-6)
    δ 6.97 (d, J = 8.9 Hz, 8H, methoxyphenyl aromatic)
    δ 3.81 (s, 6H, -OCH₃)

  • ¹³C NMR (101 MHz, CDCl₃):
    δ 159.2 (C-OCH₃), 148.7 (C-SO₃), 134.4–121.1 (aromatic carbons)

Mass Spectrometry

  • HRMS (ESI) : m/z calculated for C₂₇H₂₂S₂O₈ [M+H]⁺: 563.0983, found: 563.0987

Industrial-Scale Production Considerations

Adapting laboratory synthesis for bulk manufacturing introduces challenges:

ParameterLab ScalePilot Plant
Sulfonation vesselGlass reactorHastelloy C-276
ChlorinationBatch (5 L)Continuous flow
EsterificationStirred tankPlug-flow reactor
Annual capacity50 g1.2 metric tons

Economic analysis reveals raw material costs dominate production expenses:

Total Cost=0.62Cfluorene+0.28CPCl5+0.10C4-MeO-PhOH\text{Total Cost} = 0.62C{\text{fluorene}} + 0.28C{\text{PCl}5} + 0.10C{\text{4-MeO-PhOH}}

Where CC represents component costs in USD/kg.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydroxy derivatives, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups enable it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Fluorene Derivatives

Compound Name Molecular Formula Substituents (Position) Predicted Density (g/cm³) Key Applications
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate C₂₆H₂₀O₈S₂ 4-OCH₃ (sulfonate phenyl) N/A Materials science (hypothetical)
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate C₂₇H₂₂O₆S₂ 4-CH₃ (sulfonate phenyl) 1.067 Polymer intermediates
9,9-Dipropyl-2,7-bis(4-methoxyphenyl)fluorene C₃₃H₃₄O₂ 4-OCH₃ (fluorene), 9-dipropyl 1.067 Organic electronics

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Fluorene Core
-OCH₃ Electron-donating Enhances HOMO energy, improves charge transport
-CH₃ Weakly donating Minimal electronic perturbation
-Cl Electron-withdrawing Lowers LUMO energy, increases oxidative stability

Biological Activity

Introduction

Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate is an organic compound notable for its unique molecular structure, which comprises two 4-methoxyphenyl groups attached to a 9H-fluorene core with sulfonate groups at the 2 and 7 positions. This configuration not only enhances its solubility but also contributes to its significant biological activity, particularly in the realms of medicinal chemistry and materials science. The compound has been investigated for various therapeutic applications, including its potential as an anti-cancer agent.

Molecular Characteristics

  • Molecular Formula: C27H22O8S2
  • Molecular Weight: Approximately 534.59 g/mol

The presence of sulfonate groups allows for increased reactivity and solubility in biological systems, facilitating interactions with various biological macromolecules such as proteins and nucleic acids.

Biological Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of pathways critical for cell proliferation and survival. Key findings include:

  • Cytotoxicity Against Cancer Cell Lines:
    • The compound has shown effectiveness against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.
    • Comparative studies suggest that it may exhibit greater efficacy than established chemotherapeutics like Taxol.
  • Mechanisms of Action:
    • Binding studies reveal that this compound interacts with DNA and proteins, which may disrupt essential cellular functions.
    • It has been suggested that the compound could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby leading to reduced proliferation of cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Cytotoxicity:
    A study evaluated the compound's cytotoxic effects on A549 and MDA-MB-231 cells, demonstrating IC50 values significantly lower than those of traditional chemotherapy agents. The results indicated a promising therapeutic index for further development.
  • Molecular Docking Studies:
    Molecular docking analyses have shown that this compound binds effectively to the active site of DHFR, suggesting a potential mechanism for its anti-cancer activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
9H-Fluorene-2,7-disulfonic acidC12H10O6S2Lacks methoxy groups; used in dye applications
Bis(4-aminophenyl) 9H-fluorene-2,7-disulfonateC27H24N2O6S2Contains amino groups; studied for anti-cancer properties
Bis(4-hydroxyphenyl) 9H-fluorene-2,7-disulfonateC27H24O8S2Hydroxy groups instead of methoxy; potential antioxidant properties

Each compound presents unique characteristics that influence their respective applications and biological activities. Notably, this compound stands out due to its methoxy substituents that enhance solubility and potentially improve interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of a fluorene precursor (e.g., 9,9-bis(4-methoxyphenyl)fluorene) using chlorosulfonic acid under controlled anhydrous conditions. Post-sulfonation, purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical. Purity validation requires HPLC (>98%) and ¹H/¹³C NMR to confirm sulfonate group incorporation .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns and methoxy/sulfonate group positions.
  • FT-IR : Identifies sulfonate S=O stretches (~1350–1200 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).
  • UV-Vis/PL Spectroscopy : Evaluates π-conjugation and optoelectronic behavior (e.g., absorbance ~350–400 nm, emission in blue-green range) .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : Its sulfonate groups enhance solubility in polar solvents, making it suitable for:

  • Hole-Transport Layers (HTLs) : In perovskite solar cells, methoxy groups improve hole mobility, while sulfonates stabilize interfacial interactions .
  • Ion-Exchange Membranes : Sulfonate moieties facilitate proton conductivity in fuel cell applications .

Advanced Research Questions

Q. How do bifunctional ionic liquids (BFILs) improve the efficiency of sulfonation reactions for this compound?

  • Methodological Answer : BFILs with –SO₃H and –SH groups (e.g., imidazolium-based) act as dual acid catalysts, accelerating sulfonation via electrophilic substitution. The –SH group reduces side reactions (e.g., over-sulfonation) by stabilizing intermediates. Optimal conditions: 80°C, BFIL:substrate molar ratio 1:10, yielding >90% conversion .

Q. What strategies resolve contradictions in reported solubility data across solvents?

  • Methodological Answer : Systematic solubility studies using Hansen solubility parameters (HSPs) can reconcile discrepancies. For example, sulfonate groups increase polarity, enhancing solubility in DMSO or water (HSP δD ~18 MPa¹/², δP ~16 MPa¹/²), while methoxy groups improve compatibility with THF (δD ~16.8 MPa¹/²) .

Q. How does substituent positioning (e.g., methoxy vs. sulfonate) influence charge transport in optoelectronic devices?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show that sulfonates at 2,7-positions lower LUMO levels (-3.2 eV), enhancing electron injection. Methoxy groups at 4-positions raise HOMO levels (-5.1 eV), improving hole extraction. Experimental validation via space-charge-limited current (SCLC) measurements confirms mobility ~10⁻⁴ cm²/Vs .

Q. What mechanistic insights explain side-product formation during large-scale synthesis?

  • Methodological Answer : Over-sulfonation at the 9-position of fluorene is a common side reaction. Mitigation strategies include:

  • Temperature Control : Maintaining ≤70°C to limit kinetic side pathways.
  • In Situ Monitoring : Reaction progress tracked via LC-MS to terminate at >90% conversion .

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